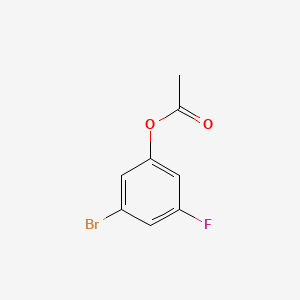

3-Bromo-5-fluorophenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-fluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUIVYFPXKKWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Bromo-5-fluorophenyl acetate

Introduction: The Significance of Substituted Phenyl Esters in Modern Chemistry

Phenyl esters, particularly those with halogen substitutions, represent a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the tunable reactivity of the aromatic ring and the ester functionality, which can be strategically modified to achieve desired molecular architectures and biological activities. 3-Bromo-5-fluorophenyl acetate is a prime example of such a versatile building block, incorporating both bromine and fluorine atoms. This unique substitution pattern offers distinct advantages in medicinal chemistry and drug design, where the introduction of halogens can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and characterization of this compound. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₈H₆BrFO₂ and a molecular weight of approximately 233.03 g/mol .[1][2] The strategic placement of the bromo and fluoro groups on the phenyl ring, meta to each other and to the acetate group, creates a unique electronic and steric environment that influences its reactivity and spectroscopic properties.

| Property | Value | Source |

| CAS Number | 1260846-67-0 | [3] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1][2] |

| SMILES Code | CC(OC1=CC(F)=CC(Br)=C1)=O | [1] |

Synthesis Pathway: A Generalized Approach

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-fluorophenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine.

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acetylating agent, such as acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents), dropwise to the stirred solution. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the isolated product using the analytical techniques detailed below.

Spectroscopic Characterization: A Multi-faceted Approach

A thorough structural confirmation of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's framework and functional groups.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Predicted ¹H NMR Data (in CDCl₃):

-

Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). The fluorine and bromine atoms will influence the chemical shifts and give rise to complex splitting patterns due to proton-fluorine coupling.

-

Acetate Methyl Protons (3H): A sharp singlet is expected for the methyl group of the acetate moiety, typically appearing in the upfield region around δ 2.3 ppm.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Predicted ¹³C NMR Data (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-170 ppm, is characteristic of the ester carbonyl carbon.[4][5][6]

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by the electronegativity of the halogen substituents. The carbon bearing the bromine will be in the range of δ 120-125 ppm, while the carbon attached to the fluorine will be significantly downfield, likely around δ 160-164 ppm with a large coupling constant.[7]

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-22 ppm, corresponds to the acetate methyl carbon.[4]

-

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom.[8][9]

-

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Assignment |

| ¹H | ~ 7.0 - 7.5 | Multiplets | Aromatic CH |

| ~ 2.3 | Singlet | -OCOCH₃ | |

| ¹³C | ~ 168-170 | Singlet | C =O |

| ~ 160-164 | Doublet, ¹JCF ≈ 250 Hz | C -F | |

| ~ 150-152 | Doublet, ³JCF ≈ 8 Hz | C -O | |

| ~ 120-135 | Multiplets | Aromatic C H and C -Br | |

| ~ 20-22 | Singlet | -OCOC H₃ | |

| ¹⁹F | ~ -105 to -115 | Multiplet | Ar-F |

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer can be calibrated to a known secondary standard.[10]

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be utilized. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing and Interpretation: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants for all spectra to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

-

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): Expect to see two peaks of nearly equal intensity for the molecular ion, one for the molecule containing ⁷⁹Br and another for the molecule containing ⁸¹Br, at m/z values corresponding to their respective molecular weights.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the acetyl group (CH₂=C=O, 42 Da), leading to a prominent fragment ion corresponding to the 3-bromo-5-fluorophenol radical cation.

-

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) if derivatization is performed.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peaks and their characteristic isotopic pattern for bromine. Analyze the fragmentation pattern to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Expected IR Absorption Bands:

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1760-1770 cm⁻¹. The position is slightly higher than a typical aliphatic ester due to the electronic effect of the aromatic ring.[12]

-

C-O Stretch (Ester): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: An absorption in the fingerprint region, usually between 500-650 cm⁻¹.

-

Protocol for IR Spectroscopy Analysis:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Conclusion: A Robust Framework for Structural Verification

The comprehensive structural analysis of this compound is achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This multi-technique approach provides a self-validating system where the data from each analysis corroborates the others, leading to an unambiguous confirmation of the molecular structure. The methodologies and predicted data presented in this guide offer a robust framework for researchers and scientists working with this and structurally related halogenated phenyl esters, ensuring the integrity and reliability of their chemical research and development endeavors.

References

-

Çakmak, O., et al. (2019). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 484–490. Available at: [Link]

-

Cerqueira, C. R., et al. (2016). Spectroscopic and theoretical studies of some 2-ethylsulfinyl-(4′-substituted)-phenylthioacetates. Journal of Molecular Structure, 1118, 133-141. Available at: [Link]

-

Douglas, J. T., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science, 4(4), 1327-1332. Available at: [Link]

-

Wang, L., et al. (2016). Supporting Information for: A General and Efficient Copper-Catalyzed Aerobic Oxidative C–C Bond Cleavage of Alkynes for the Synthesis of Ynamides. Organic Letters, 18(15), 3746-3749. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. BMRB. Available at: [Link]

-

NIST. (n.d.). Acetic acid, phenyl ester. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. NIST WebBook. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

-

de la Cal, A., et al. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1152(1-2), 11-27. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem. Available at: [Link]

- Google Patents. (n.d.). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

-

SpectraBase. (n.d.). 11-(5-Bromo-2-fluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][7][12]diazepin-1-one - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). 3-p-fluorophenyl-5-bromodifluoromethylphenol - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

NIST. (n.d.). Pentane, 3-bromo-. NIST WebBook. Available at: [Link]

Sources

- 1. PubChemLite - 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1260846-67-0|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. bmse000481 Phenyl Acetate at BMRB [bmrb.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. azom.com [azom.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. colorado.edu [colorado.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-fluorophenyl acetate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-5-fluorophenyl acetate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra to elucidate the molecular structure and the underlying principles guiding the experimental choices.

Introduction

This compound is a substituted aromatic ester with potential applications in the synthesis of complex organic molecules. Accurate and unambiguous characterization of this compound is paramount for its use in further synthetic steps and for ensuring the purity and identity of the final products. This guide will delve into the key spectroscopic techniques used for its characterization, providing both predicted data based on established principles and detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate group. The substitution pattern on the benzene ring (bromo at C3 and fluoro at C5) dictates the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.30 | ddd | J(H-F) ≈ 8.5, J(H-H) ≈ 2.0, J(H-H) ≈ 1.5 | H-6 |

| ~7.15 | t | J(H-H) ≈ 2.0 | H-2 |

| ~6.95 | ddd | J(H-F) ≈ 9.0, J(H-H) ≈ 2.0, J(H-H) ≈ 1.0 | H-4 |

| 2.32 | s | - | -CH₃ |

Interpretation and Rationale:

-

The methyl protons of the acetate group are expected to appear as a sharp singlet around 2.32 ppm, a typical chemical shift for this functional group.

-

The aromatic protons will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-6 is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent bromine and the ester oxygen. It will appear as a doublet of doublet of doublets due to coupling with H-2, H-4, and the fluorine at C-5.

-

H-2 will likely appear as a triplet (or more accurately, a narrow multiplet) due to coupling with H-4 and H-6.

-

H-4 will be the most upfield of the aromatic protons and will appear as a doublet of doublet of doublets due to coupling with H-2, H-6, and the fluorine at C-5. The coupling to the fluorine atom is expected to be significant.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Coupling (J, Hz) | Assignment |

| ~168.5 | C=O | |

| ~163.0 | d, ¹J(C-F) ≈ 250 | C-5 |

| ~151.0 | d, ³J(C-F) ≈ 3 | C-1 |

| ~131.0 | d, ³J(C-F) ≈ 9 | C-3 |

| ~124.0 | d, ⁴J(C-F) ≈ 3 | C-6 |

| ~117.0 | d, ²J(C-F) ≈ 23 | C-4 |

| ~112.0 | d, ²J(C-F) ≈ 21 | C-2 |

| 21.1 | -CH₃ |

Interpretation and Rationale:

-

The carbonyl carbon of the ester group is expected at the most downfield position, around 168.5 ppm.[1]

-

The carbon directly attached to the highly electronegative fluorine atom (C-5 ) will show a large one-bond coupling constant (¹J(C-F)) of approximately 250 Hz and will be significantly downfield.

-

The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms.

-

The carbon bearing the bromine atom (C-3 ) will be downfield due to the inductive effect of the halogen.

-

The methyl carbon of the acetate group will appear at a characteristic upfield position around 21.1 ppm.

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the ester group and the substituted benzene ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1765 | Strong | C=O stretch (ester) |

| ~1600, 1580, 1470 | Medium-Strong | Aromatic C=C stretches |

| ~1200 | Strong | C-O stretch (ester, C(=O)-O) |

| ~1150 | Strong | C-O stretch (ester, O-Aryl) |

| ~1050 | Strong | C-F stretch |

| ~700-600 | Strong | C-Br stretch |

Interpretation and Rationale:

-

The most prominent peak in the spectrum will be the strong carbonyl (C=O) stretch of the ester group, expected around 1765 cm⁻¹. The position is slightly higher than that of a typical alkyl acetate due to the electron-withdrawing nature of the phenyl ring.

-

Strong absorptions corresponding to the C-O stretches of the ester linkage will be observed in the 1200-1150 cm⁻¹ region.

-

The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1470 cm⁻¹ region.

-

The C-F stretch will give rise to a strong absorption band around 1050 cm⁻¹.[2]

-

The C-Br stretch is expected to appear at a lower wavenumber, typically in the 700-600 cm⁻¹ range.[2]

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the major peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 234/236 | High | [M]⁺˙ (Molecular ion) |

| 192/194 | Moderate | [M - CH₂=C=O]⁺˙ |

| 113 | Low | [C₆H₄FO]⁺ |

| 43 | Very High | [CH₃C≡O]⁺ (Acylium ion) |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺˙) will be observed as a pair of peaks at m/z 234 and 236 with an approximate intensity ratio of 1:1, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

A common fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, which would result in a fragment ion at m/z 192/194.

-

The base peak (the most intense peak) in the spectrum is expected to be the acylium ion ([CH₃C≡O]⁺) at m/z 43.

-

Other fragment ions corresponding to the substituted phenyl ring may also be observed.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion and the major fragment ions.

Interconnectivity of Spectroscopic Data

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification of this compound. The following diagram illustrates the relationship between the molecular structure and the key spectroscopic data.

Caption: Correlation of the molecular structure of this compound with its key NMR, IR, and MS spectroscopic features.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted data and detailed experimental protocols, provides a robust framework for the characterization of this compound. By integrating the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate. The principles and methodologies outlined here are broadly applicable to the characterization of other novel organic compounds.

References

-

Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034237). (n.d.). Retrieved from [Link]

-

Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC - NIH. (n.d.). Retrieved from [Link]

-

Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Acetic acid, phenyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.). Retrieved from [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

-

2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved from [Link]

-

Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane. (2012, December 31). Retrieved from [Link]

-

Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PubMed Central. (2023, November 12). Retrieved from [Link]

-

C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

Pentane, 3-bromo- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Retrieved from [Link]

Sources

Physical and chemical properties of 3-Bromo-5-fluorophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-5-fluorophenyl acetate (CAS No. 1260846-67-0).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's structure, physicochemical characteristics, and spectroscopic profile. Additionally, a detailed, field-proven protocol for its synthesis via the acetylation of 3-bromo-5-fluorophenol is provided, along with an exploration of its chemical reactivity and safety considerations.

Introduction

This compound is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its trifunctionalized scaffold, featuring a bromine atom, a fluorine atom, and an acetate group on a phenyl ring, offers a versatile platform for the synthesis of complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. The acetate group serves as a protecting group for the phenolic hydroxyl, which can be readily deprotected under mild conditions. This unique combination of functional groups makes this compound a valuable building block in the development of novel pharmaceuticals and agrochemicals.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1260846-67-0 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| Appearance | White to orange to green powder to crystal (Predicted based on precursor) | [3] |

| Melting Point | 40 - 44 °C (of precursor, 3-Bromo-5-fluorophenol) | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the acetylation of its precursor, 3-bromo-5-fluorophenol. This reaction is typically carried out using acetic anhydride in the presence of a base catalyst, such as pyridine.[5][6] The pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct.

Experimental Protocol: Acetylation of 3-Bromo-5-fluorophenol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

3-Bromo-5-fluorophenol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-fluorophenol (1 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.5 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents) at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group.

-

Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the bromine and fluorine substituents. The proton situated between the bromine and fluorine atoms is expected to be the most downfield.

-

Acetate Methyl Group (δ 2.3 ppm): The three equivalent protons of the methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~169 ppm): The ester carbonyl carbon is expected to resonate in the typical downfield region for such functionalities.

-

Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will show distinct signals, with the carbon atoms directly attached to the electronegative fluorine and oxygen atoms appearing at lower field. The carbon-fluorine coupling will be observable.

-

Methyl Carbon (δ ~21 ppm): The methyl carbon of the acetate group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and ester functional groups.

-

C=O Stretch (around 1765 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group.

-

C-O Stretch (around 1200-1250 cm⁻¹): A strong band corresponding to the C-O stretching of the acetate group.

-

C-Br Stretch (around 500-600 cm⁻¹): A weaker absorption in the fingerprint region.

-

C-F Stretch (around 1000-1100 cm⁻¹): A moderate to strong absorption.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) will be observed at m/z 232 and 234 with approximately equal intensity.

-

Fragmentation: A prominent fragment corresponding to the loss of the acetyl group (M-43) is expected.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional groups: the bromo substituent, the fluoro substituent, and the phenyl acetate moiety.

Hydrolysis of the Acetate Group

The acetate group can be readily hydrolyzed under basic or acidic conditions to yield 3-bromo-5-fluorophenol. This deprotection is a common step to unmask the phenolic hydroxyl group for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[7][8][9][10] These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine, enabling the synthesis of a wide range of derivatives. The reactivity order for halogens in these reactions is typically I > Br > Cl > F.[8]

Nucleophilic Aromatic Substitution

While less reactive than the bromine in cross-coupling, the fluorine atom can participate in nucleophilic aromatic substitution (SNA) reactions, especially when activated by additional electron-withdrawing groups on the ring.[11][12][13][14]

Electrophilic Aromatic Substitution

The phenyl ring itself can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (bromo, fluoro, and acetoxy) will influence the position of the incoming electrophile. Both halogens are ortho-, para-directing but deactivating, while the acetoxy group is also ortho-, para-directing and activating.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for its precursor, 3-bromo-5-fluorophenol, the compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15][16]

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically valuable compound with a rich and versatile chemical profile. Its well-defined physicochemical properties and predictable reactivity make it an important building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The straightforward synthesis from its corresponding phenol, coupled with the diverse reactivity of its functional groups, ensures its continued relevance in modern organic chemistry. This guide provides the foundational knowledge necessary for the effective and safe utilization of this compound in a research and development setting.

References

-

Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-799. [Link]

-

Infinity Learn. The reaction,C6H5OH+CH3COCl→pyridineC6H5OCOCH3 is called. [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

-

Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

-

Fang, G.-H., Yan, Z.-J., & Deng, M.-Z. (2004). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Organic Letters, 6(3), 357–360. [Link]

-

Chemsigma. This compound [ 1260846-67-0 ]. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

Sources

- 1. 1260846-67-0 this compound [chemsigma.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 433939-27-6: 3-Fluoro-5-bromophenol | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 6. The reaction,C6H5OH+CH3COCl→pyridineC6H5OCOCH3 is called [infinitylearn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thermofishersci.in [thermofishersci.in]

- 10. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 16. dollycorporation.com [dollycorporation.com]

An In-Depth Technical Guide to 3-Bromo-5-fluorophenyl acetate: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery and fine chemical synthesis is increasingly reliant on intricately functionalized aromatic building blocks. Among these, 3-Bromo-5-fluorophenyl acetate emerges as a key intermediate, offering a versatile scaffold for the introduction of bromine and fluorine moieties, which are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive overview of the safety protocols, handling precautions, and core chemical reactivity of this compound, designed to empower researchers in its effective and safe utilization.

Compound Profile and Hazard Identification

This compound (CAS No. 1260846-67-0) is a halogenated aromatic ester. A thorough understanding of its physicochemical properties is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₂ | CymitQuimica |

| Molecular Weight | 233.03 g/mol | CymitQuimica |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex |

| Boiling Point | 78 °C/13 mmHg | Chem-Impex |

The primary hazards associated with this compound, as identified in safety data sheets for similar compounds, include:

-

Skin Irritation: May cause skin irritation upon contact.[1][2]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]

-

Harmful if Swallowed: Ingestion may be harmful.[3]

These hazards necessitate the stringent handling precautions detailed in the subsequent sections.

Core Principles of Reactivity: A Causal Analysis

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the phenyl acetate group, the bromine atom, and the fluorine atom. Understanding this interplay is crucial for predicting its reactivity and for making informed decisions in experimental design.

The Phenyl Acetate Moiety: Susceptibility to Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-bromo-5-fluorophenol and acetic acid. This reaction is of practical significance for both synthetic transformations and degradation considerations. The hydrolysis typically proceeds via a tetrahedral intermediate.[4]

The Aromatic Ring: A Platform for Substitution and Cross-Coupling

The substituted benzene ring is the hub of this molecule's synthetic utility. The bromine and fluorine atoms, being ortho-para directing deactivators, influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. However, the true synthetic power of the aryl bromide moiety lies in its participation in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r).

-

Electrophilic Aromatic Substitution (EAS): While the electron-withdrawing nature of the halogens and the acetate group deactivates the ring towards EAS, reactions such as nitration or further halogenation can occur under forcing conditions.[5][6] The incoming electrophile would be directed to the positions ortho and para to the bromine and fluorine atoms.

-

Nucleophilic Aromatic Substitution (SNA r): The presence of electron-withdrawing groups, such as the fluorine atom and the ester (which can be hydrolyzed to a phenoxide in situ under basic conditions), can activate the aromatic ring for nucleophilic attack, particularly at the carbon bearing the bromine atom.[1][7][8][9][10] This allows for the displacement of the bromide by a variety of nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds through powerful reactions like the Suzuki and Heck couplings.[2][11][12][13] These reactions are cornerstones of modern pharmaceutical synthesis.[14]

Laboratory Handling and Safety Protocols

Given the identified hazards, a multi-layered approach to safety is imperative when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through robust engineering controls.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A laboratory coat.

-

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary reagents and equipment readily available.

-

Dispensing: When transferring the liquid, use a calibrated pipette or a syringe to ensure accuracy and minimize the risk of spills.

-

Reaction Setup: If the compound is to be used in a reaction, the setup should be assembled within the fume hood.

-

Post-Handling: After use, securely seal the container and return it to its designated storage location. Thoroughly wash hands and any exposed skin with soap and water.

Diagram: Safe Handling Workflow

Aryl-Br + R-B(OH)₂ --[Pd catalyst, base]--> Aryl-R

Caption: A diagram illustrating the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the pharmaceutical industry. Its safe and effective use hinges on a solid understanding of its hazards, reactivity, and proper handling procedures. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this versatile compound to advance their scientific endeavors.

References

-

Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds - epa nepis. (URL: [Link])

-

Laboratory Waste Disposal Handbook - University of Essex. (URL: [Link])

-

Bacterial phenylalanine and phenylacetate catabolic pathway revealed - ResearchGate. (URL: [Link])

-

PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (URL: [Link])

-

Halogenated Solvents in Laboratories - Campus Operations. (URL: [Link])

-

Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

-

Solvent Wastes in the Laboratory – Disposal and/or Recycling. (URL: [Link])

-

Phenyl acetate - Hazardous Agents - Haz-Map. (URL: [Link])

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

-

In vitro and in ovo effects of four brominated flame retardants on toxicity and hepatic mRNA expression in chicken embryos - PubMed. (URL: [Link])

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (URL: [Link])

-

Nucleophilic aromatic substitution - BYJU'S. (URL: [Link])

-

Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - NIH. (URL: [Link])

-

In vitro profiling of the endocrine-disrupting potency of brominated flame retardants - PubMed. (URL: [Link])

-

Electrophilic Aromatic Substitution Reaction - BYJU'S. (URL: [Link])

-

The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Phenylacetate Metabolism - SMPDB. (URL: [Link])

-

Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions - YouTube. (URL: [Link])

-

In vitro screening of the endocrine disrupting potency of brominated flame retardants and their metabolites - OSTI.GOV. (URL: [Link])

-

(PDF) In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. (URL: [Link])

-

Heck Reaction - Organic Chemistry Portal. (URL: [Link])

-

Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed Central. (URL: [Link])

-

In vitro screening of the endocrine disrupting potency of brominated flame retardants and their metabolites | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: [Link])

- WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google P

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

-

Metabolism and Toxicity of Halogenated Hydrocarbons - Marion Anders - Grantome. (URL: [Link])

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

Sources

- 1. byjus.com [byjus.com]

- 2. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 15. campusoperations.temple.edu [campusoperations.temple.edu]

A Comprehensive Technical Guide to 3-Bromo-5-fluorophenyl acetate: Commercial Availability, Quality Control, and Synthetic Applications

This guide offers an in-depth technical overview of 3-Bromo-5-fluorophenyl acetate, a crucial chemical intermediate for professionals in pharmaceutical and agrochemical research and development. We will delve into its commercial landscape, establish rigorous quality control protocols, and detail its application in pivotal synthetic transformations, providing a framework for its effective and reliable use.

Commercial Landscape and Supplier Evaluation

This compound is readily accessible from a multitude of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. However, for the discerning scientist, the simple availability of a compound is secondary to its quality and the reliability of its source.

A survey of the market reveals that this compound is offered by major global suppliers, typically with purities of 97% or higher.[1][2][3] These suppliers generally provide a range of quantities, from grams to multi-kilogram batches, accommodating various stages of research and development.

Table 1: Representative Suppliers of this compound

| Supplier | Purity (Typical) | Available Quantities | Key Strengths |

| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | Extensive documentation, global distribution, and a strong history of quality control. |

| Thermo Fisher Scientific (Alfa Aesar) | ≥98% | Grams to Kilograms | Comprehensive catalog of research chemicals with readily available safety and technical data. |

| BLD Pharmatech | ≥97% | Grams to Kilograms | Offers access to diverse analytical data, including NMR, HPLC, and LC-MS for their products.[4] |

| Career Henan Chemical Co. | 97-98% | Kilogram Scale | Manufacturer in China, offering competitive pricing for larger quantities.[2] |

Expert Insight: Beyond listed purity, a critical step in supplier validation is the meticulous review of the Certificate of Analysis (CoA) for each batch. This document provides essential data on identity, purity (often determined by GC or HPLC), and the presence of residual solvents or impurities. For drug development applications under Good Manufacturing Practices (GMP), a comprehensive supplier qualification, including audits of manufacturing facilities and quality management systems, is non-negotiable.

Quality Control and Analytical Validation: A Self-Validating System

Ensuring the integrity of your starting material is paramount to the success and reproducibility of any synthetic endeavor. A multi-technique approach to quality control for incoming this compound provides a self-validating system, confirming both structure and purity.

Caption: A robust workflow for the quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include a singlet for the acetate methyl protons (CH₃) and complex multiplets for the three aromatic protons. The integration and splitting patterns are crucial for confirming the 1,3,5-substitution pattern.[5]

-

¹³C NMR: The carbon spectrum will show distinct resonances for the carbonyl carbon of the acetate, the methyl carbon, and the six aromatic carbons (some may be equivalent due to symmetry). The chemical shifts are highly indicative of the electronic environment of each carbon atom.[6]

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and clean technique. A single resonance is expected, and its chemical shift is highly sensitive to the molecular structure, providing unambiguous confirmation of the fluorine's presence and position. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to CFCl₃.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for assessing purity and identifying volatile impurities. The gas chromatogram will quantify the main component as a percentage of the total area, while the mass spectrometer provides the molecular weight and a characteristic fragmentation pattern. Key fragments for this compound would likely arise from the loss of the acetyl group and subsequent fragmentation of the aromatic ring.[9][10]

Synthetic Utility and Key Transformations

The trifunctional nature of this compound—possessing bromo, fluoro, and acetate moieties—renders it a highly versatile building block. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, a common motif in pharmaceuticals.[11][12][13]

Experimental Protocol: Synthesis of 3-Aryl-5-fluorophenyl acetate

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot by TLC are indicative of a successful reaction.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings. Other palladium sources and ligands can be employed to optimize yield and reaction time for specific substrates.[14]

-

Base: The base is crucial for activating the boronic acid in the catalytic cycle. Aqueous inorganic bases like K₂CO₃ are effective and economical.[12]

-

Solvent System: A biphasic solvent system like toluene/water allows for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base, facilitating the reaction at the interface.

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[15][16]

Experimental Protocol: Synthesis of N-Alkyl/Aryl-3-amino-5-fluorophenyl acetate

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

-

Reagents: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by flash chromatography.

Trustworthiness Through In-Process Controls: The progress of both the Suzuki and Buchwald-Hartwig reactions must be monitored. This in-process control (e.g., TLC, GC-MS, LC-MS) is a self-validating system. It confirms that the desired transformation is occurring and allows for informed decisions about reaction time, preventing the formation of degradation byproducts from prolonged heating and ensuring a more efficient purification process.

Hydrolysis to 3-Bromo-5-fluorophenol

The acetate group can be readily hydrolyzed to reveal the corresponding phenol, a valuable intermediate for introducing further diversity, for example, through Williamson ether synthesis.

Experimental Protocol: Saponification of the Acetate Ester

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Hydrolysis: Add an aqueous solution of a base like sodium hydroxide or potassium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting ester and the appearance of the more polar phenol product.

-

Workup: Once the reaction is complete, neutralize the mixture with an acid (e.g., 1M HCl) to a pH of ~6-7.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-bromo-5-fluorophenol, which can be further purified by chromatography or distillation if necessary.[17]

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from strong oxidizing agents and strong bases.

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its commercial sources, rigorous implementation of analytical quality control, and the application of robust, well-understood synthetic protocols are essential for its successful and reliable use in research and development.

References

-

The Royal Society of Chemistry. Supporting Information for various compounds. This journal is © The Royal Society of Chemistry. [Link]

- Google Patents. US2950325A - Process for making fluorophenols.

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Aqbiopharma Medical Technology (Shanghai) Co., LTD. (3-BROMO-4-FLUOROPHENYL)ACETIC ACID METHYL ESTER - CAS:885681-61-8. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. [Link]

-

The Suzuki Reaction. The Suzuki Reaction. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

- Google Patents. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chegg.com. For this post-lab, you will be analyzing the GC-MS | Chegg.com. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

- Google Patents. CN101735023A - Method for preparing 3-bromo-5-chlorophenol.

- Google Patents. CN101735023B - Method for preparing 3-bromo-5-chlorophenol.

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents.

-

SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | China | Manufacturer | career henan chemical co [chemicalbook.com]

- 3. This compound | 1260846-67-0 [amp.chemicalbook.com]

- 4. 1260846-67-0|this compound|BLD Pharm [bldpharm.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. US2950325A - Process for making fluorophenols - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 3-Bromo-5-fluorophenyl Acetate: A Versatile Building Block in Modern Organic Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-bromo-5-fluorophenyl acetate, a strategic building block in contemporary organic synthesis. We will move beyond a simple cataloging of reactions to explore the causal logic behind its application, focusing on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science. This document is structured to provide both high-level strategic insights and detailed, field-proven experimental protocols, grounded in authoritative references.

The Strategic Value Proposition: Orthogonal Reactivity in a Single Reagent

In the landscape of medicinal chemistry, the incorporation of fluorine is a well-established strategy for enhancing a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] Simultaneously, the presence of a bromine atom on an aromatic ring serves as a versatile linchpin for transition-metal-catalyzed cross-coupling reactions, the bedrock of modern C-C and C-heteroatom bond formation.[5]

This compound is a powerful embodiment of this dual-functionality. It offers:

-

A Reactive Handle for Cross-Coupling: The carbon-bromine bond is readily activated by palladium catalysts, enabling a diverse range of transformations.

-

A Stable Fluorine Substituent: The robust carbon-fluorine bond remains inert under most cross-coupling conditions, ensuring the fluorine atom is carried through to the final product.

-

A Masked Phenol: The acetate group serves as a stable protecting group for the phenol, which can be easily cleaved post-coupling to reveal a hydroxyl group for further functionalization or to act as a key pharmacophoric feature.

This combination of attributes allows for a modular and efficient approach to synthesizing complex, fluorinated aromatic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260846-67-0 | [6][7][8] |

| Molecular Formula | C₈H₆BrFO₂ | [6][7] |

| Molecular Weight | 233.03 g/mol | [6][7] |

| Appearance | White to off-white solid | Generic Supplier Data |

| Purity | ≥97% | [7] |

Core Synthetic Pathways: Leveraging the C-Br Bond

The primary utility of this compound revolves around the selective transformation of the C-Br bond. The diagram below illustrates the most common and powerful synthetic routes originating from this building block.

Figure 1: Primary synthetic transformations of this compound.

Field-Proven Protocols and Mechanistic Insights

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[9] The protocol below details a reliable procedure for coupling this compound with an arylboronic acid.

Workflow: Synthesis of a 3-Aryl-5-fluorophenyl Acetate Derivative

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Causality: The use of excess boronic acid drives the reaction to completion. Potassium carbonate is a cost-effective base essential for the transmetalation step in the catalytic cycle.[9]

-

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for a broad range of Suzuki couplings, demonstrating good functional group tolerance.

-

-

Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed 4:1 mixture of dioxane and water.

-

Causality: Oxygen must be rigorously excluded as it can lead to the oxidation of the active Pd(0) species and homocoupling of the boronic acid. The mixed solvent system ensures the solubility of both organic substrates and the inorganic base.

-

-

Reaction: Heat the mixture to 90 °C and stir for 16 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of countless drugs.[10][11][12]

Workflow: Synthesis of a 3-Amino-5-fluorophenyl Acetate Derivative

Detailed Step-by-Step Protocol:

-

Vessel Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), a suitable palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a bulky phosphine ligand like XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).

-

Causality: The combination of a Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos) is critical for facilitating the oxidative addition and reductive elimination steps, especially with less reactive amines.[13] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine or the intermediate palladium-amine complex.[13]

-

-

Reagent Addition: Add anhydrous toluene via syringe, followed by the desired primary or secondary amine (1.2 eq).

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]

-

Handling: Handle this compound in a well-ventilated fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[15]

-

Irritant: This compound, like many aryl halides, should be treated as a potential irritant.[16][17] In case of contact, wash the affected area thoroughly with soap and water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a pre-packaged combination of reactivity and stability. Its ability to undergo selective palladium-catalyzed cross-coupling at the C-Br position while preserving the strategic C-F bond and masked phenol makes it an exceptionally efficient and versatile reagent. The protocols and strategic insights provided herein demonstrate its broad applicability for the rapid construction of fluorinated compounds, empowering chemists in the pursuit of novel therapeutics and advanced materials.

References

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.

-

PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from a relevant PubChem entry. [Link]

- Vertex AI Search Result. (n.d.). The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Vertex AI Search Result. (n.d.).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. [Link]

- Fluorochem. (n.d.). Safety Data Sheet.

-

Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry, 12(14), 1335-1354.

- Begum, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure, 1282, 135191.

-

LookChem. (n.d.). METHYL BROMO(4-FLUOROPHENYL)ACETATE Safety Data Sheets(SDS). [Link]

- UCLA Chemistry. (n.d.). Fluorine In Pharmaceutical And Medicinal Chemistry.

- Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-25.

- Isanbor, C., & O'Hagan, D. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry, 127(3), 303-319.

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]